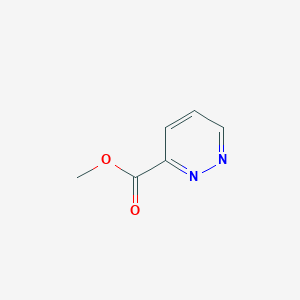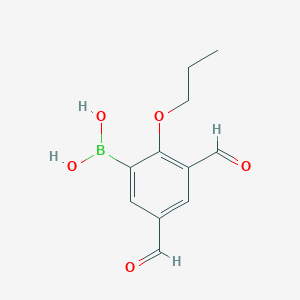
(3,5-Diformyl-2-propoxyphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3,5-Diformyl-2-propoxyphenyl)boronic acid” is a self-assembled active agent with antimicrobial and antiviral properties .
Synthesis Analysis
The synthesis of boronic acids and their derivatives is often achieved through Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular formula of “(3,5-Diformyl-2-propoxyphenyl)boronic acid” is C11H13BO5, and its molecular weight is 236.03 .Chemical Reactions Analysis
Boronic acids, such as “(3,5-Diformyl-2-propoxyphenyl)boronic acid”, are known to participate in various chemical reactions. One of the most notable is the Suzuki–Miyaura coupling, which involves the transmetalation of formally nucleophilic organic groups from boron to palladium .Physical And Chemical Properties Analysis
“(3,5-Diformyl-2-propoxyphenyl)boronic acid” is a solid substance with a melting point of 97-101°C. It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Suzuki-Miyaura Coupling Reactions
- Field : Organic Chemistry
- Application Summary : (3,5-Diformyl-2-propoxyphenyl)boronic acid can be used as a reagent in Suzuki-Miyaura (SM) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Methods of Application : The SM coupling reaction involves the coupling of a halide with an organoboron species using a palladium catalyst and a base . The organoboron species, such as (3,5-Diformyl-2-propoxyphenyl)boronic acid, is usually synthesized by hydroboration or carboboration .
- Results or Outcomes : The outcome of this reaction is the formation of a carbon-carbon single bond, allowing for rapid generation of molecular complexity .
Antimicrobial and Antiviral Agent
- Field : Pharmacology
- Application Summary : (3,5-Diformyl-2-propoxyphenyl)boronic Acid is a self-assembled active agent with antimicrobial and antiviral properties .
Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application Summary : (3,5-Diformyl-2-propoxyphenyl)boronic acid can be used in the protodeboronation of pinacol boronic esters . This process is a valuable transformation in organic synthesis .
- Methods of Application : The protodeboronation of pinacol boronic esters involves a radical approach . The specific methods of application or experimental procedures were not detailed in the sources found.
- Results or Outcomes : The outcome of this reaction is the formation of a new compound through a formal anti-Markovnikov alkene hydromethylation . The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the sources found.
Selection of Boron Reagents for Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application Summary : (3,5-Diformyl-2-propoxyphenyl)boronic acid can be used as a reagent in the selection of boron reagents for Suzuki–Miyaura coupling . This process is a key step in many organic synthesis reactions .
- Methods of Application : The Suzuki–Miyaura coupling reaction involves the coupling of a halide with an organoboron species using a palladium catalyst and a base . The organoboron species, such as (3,5-Diformyl-2-propoxyphenyl)boronic acid, is usually synthesized by hydroboration or carboboration .
- Results or Outcomes : The outcome of this reaction is the formation of a new compound through a carbon-carbon bond forming reaction . The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the sources found.
Selection of Boron Reagents for Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application Summary : (3,5-Diformyl-2-propoxyphenyl)boronic acid can be used as a reagent in the selection of boron reagents for Suzuki–Miyaura coupling . This process is a key step in many organic synthesis reactions .
- Methods of Application : The Suzuki–Miyaura coupling reaction involves the coupling of a halide with an organoboron species using a palladium catalyst and a base . The organoboron species, such as (3,5-Diformyl-2-propoxyphenyl)boronic acid, is usually synthesized by hydroboration or carboboration .
- Results or Outcomes : The outcome of this reaction is the formation of a new compound through a carbon-carbon bond forming reaction . The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the sources found.
Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application Summary : (3,5-Diformyl-2-propoxyphenyl)boronic acid can be used in the catalytic protodeboronation of pinacol boronic esters . This process is a valuable transformation in organic synthesis .
- Methods of Application : The protodeboronation of pinacol boronic esters involves a radical approach . The specific methods of application or experimental procedures were not detailed in the sources found.
- Results or Outcomes : The outcome of this reaction is the formation of a new compound through a formal anti-Markovnikov alkene hydromethylation . The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the sources found.
Direcciones Futuras
The future directions of “(3,5-Diformyl-2-propoxyphenyl)boronic acid” and similar compounds could involve further exploration of their potential applications in the pharmaceutical industry. Additionally, ongoing research into the Suzuki–Miyaura coupling and other reactions involving boronic acids could lead to the development of new synthetic methods and applications .
Propiedades
IUPAC Name |
(3,5-diformyl-2-propoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BO5/c1-2-3-17-11-9(7-14)4-8(6-13)5-10(11)12(15)16/h4-7,15-16H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVFOHHYFMQYRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCCC)C=O)C=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584923 |
Source


|
| Record name | (3,5-Diformyl-2-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Diformyl-2-propoxyphenyl)boronic acid | |
CAS RN |
1072951-92-8 |
Source


|
| Record name | (3,5-Diformyl-2-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

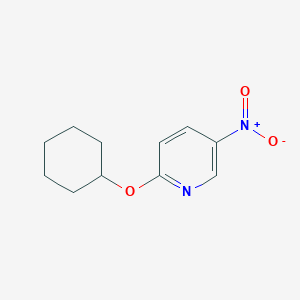
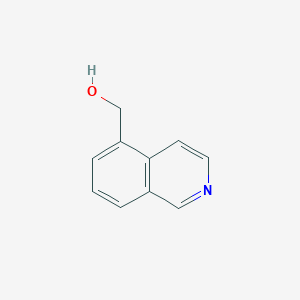
![6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1316495.png)
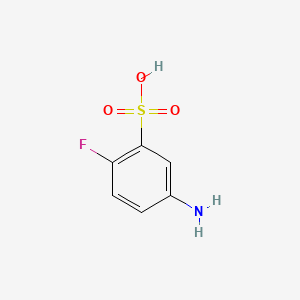
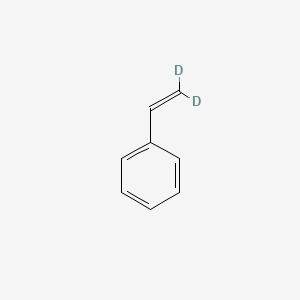
![6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1316504.png)
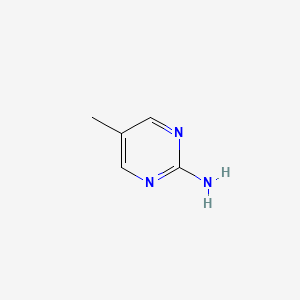
![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1316508.png)
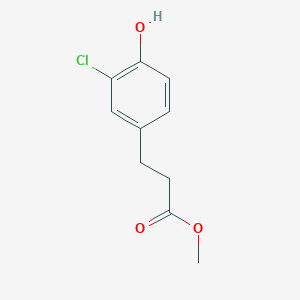
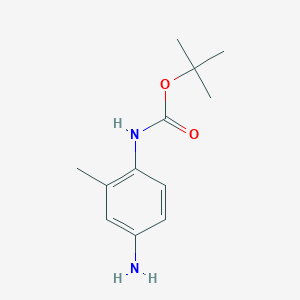
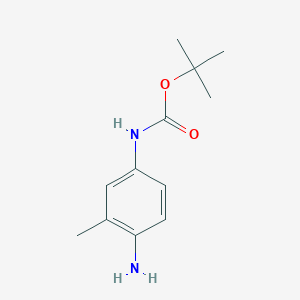
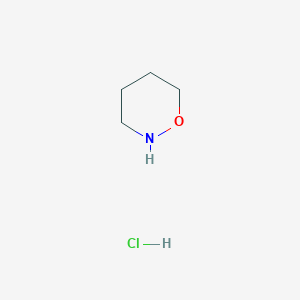
![1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide](/img/structure/B1316519.png)
